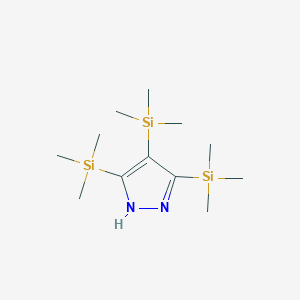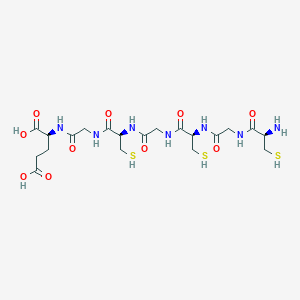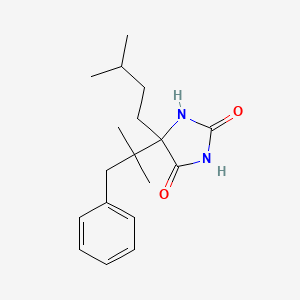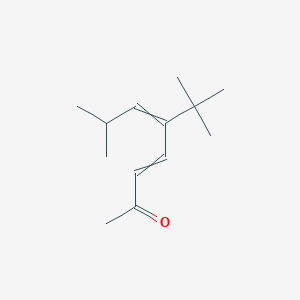![molecular formula C12H14N6 B15171450 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- CAS No. 920317-12-0](/img/structure/B15171450.png)
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a common approach . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Imidazo[1,2-b]pyrazole: Another imidazole derivative with potential biological activities.
1H-Imidazo[4,5-b]pyridine: Known for its therapeutic potential and synthetic versatility.
1H-Imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for its anti-tubercular activity.
Uniqueness: 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- is unique due to its fused ring structure, which combines imidazole and purine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
920317-12-0 |
|---|---|
Fórmula molecular |
C12H14N6 |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
1-methyl-4-pyrrolidin-1-ylimidazo[2,1-b]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(17-5-2-3-6-17)15-12-13-4-7-18(12)11(9)16/h4,7-8H,2-3,5-6H2,1H3 |
Clave InChI |
MNOARXMFYKIVEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N3C=CN=C3N=C2N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)


![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)



![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)




